molecular formula C5H14Cl2N2 B7980989 [(1S,2S)-2-azaniumylcyclopentyl]azanium;dichloride

[(1S,2S)-2-azaniumylcyclopentyl]azanium;dichloride

Cat. No.: B7980989
M. Wt: 173.08 g/mol
InChI Key: VZCLGIZICFQJBX-RSLHMRQOSA-N
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Description

[(1S,2S)-2-azaniumylcyclopentyl]azanium;dichloride is a chemical compound with a unique structure that includes two azaniumyl groups attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S)-2-azaniumylcyclopentyl]azanium;dichloride typically involves the reaction of cyclopentane derivatives with azaniumyl groups under controlled conditions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of robust and efficient chemical reactions, such as azide-alkyne cycloaddition, is crucial for the construction of sequence-defined polymers involving 1,2,3-triazole substructures .

Chemical Reactions Analysis

Types of Reactions

[(1S,2S)-2-azaniumylcyclopentyl]azanium;dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The azaniumyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, azides, and alkynes. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed reactions can produce a variety of oxygenated aza-bicyclic structures .

Scientific Research Applications

[(1S,2S)-2-azaniumylcyclopentyl]azanium;dichloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1S,2S)-2-azaniumylcyclopentyl]azanium;dichloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1S,2S)-2-azaniumylcyclopentyl]azanium;dichloride is unique due to its specific structure and the presence of two azaniumyl groups

Properties

IUPAC Name

[(1S,2S)-2-azaniumylcyclopentyl]azanium;dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCLGIZICFQJBX-RSLHMRQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)[NH3+])[NH3+].[Cl-].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)[NH3+])[NH3+].[Cl-].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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